molecular formula C21H20BrN3O3S2 B15010262 2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15010262
M. Wt: 506.4 g/mol
InChI Key: BANPGPBKZNQJJY-UHFFFAOYSA-N
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Description

2-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can be achieved through a multi-step process:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Oxolane Group: The oxolane group can be introduced by reacting the benzothiazole derivative with oxirane in the presence of a base.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the oxolane derivative with isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Derivatives: From substitution reactions, depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole core can interact with aromatic residues in proteins, while the carbamoyl and oxolane groups can form hydrogen bonds with amino acid side chains. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: This compound is unique due to the presence of the oxolane group and the specific substitution pattern on the benzothiazole core.

    2-BROMO-N-{2-[({[(TETRAHYDROFURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: Similar to the target compound but with a tetrahydrofuran group instead of an oxolane group.

    2-BROMO-N-{2-[({[(PYRROLIDIN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE: Similar but with a pyrrolidine group instead of an oxolane group.

Uniqueness

The presence of the oxolane group in 2-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE imparts unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity and interactions with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C21H20BrN3O3S2

Molecular Weight

506.4 g/mol

IUPAC Name

2-bromo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H20BrN3O3S2/c22-16-6-2-1-5-15(16)20(27)24-13-7-8-17-18(10-13)30-21(25-17)29-12-19(26)23-11-14-4-3-9-28-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,23,26)(H,24,27)

InChI Key

BANPGPBKZNQJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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